molecular formula C12H18N3NaO4 B2357292 Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate CAS No. 2155852-12-1

Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate

Cat. No. B2357292
M. Wt: 291.283
InChI Key: SOJNREJVZPIAMJ-UHFFFAOYSA-M
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Bis-S-2-(imidazol-1-yl)Alkanamide Synthesis : Sodium salts, including compounds similar to Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate, are used in the synthesis of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides. These compounds are synthesized through cocondensation reactions involving natural amino acids, formaldehyde, and glyoxal under basic conditions (Guo Sheng-jin, 2007).

  • Imidazole-linked Amino Acid Derivatives : In the field of organic chemistry, these types of sodium salts are used in the development of novel synthetic routes. For example, the synthesis of tetrazolium and triazolium dinitromethylides involves similar sodium salts (A. Katritzky et al., 2005).

  • Quantitative Analysis of Amino Acids and Peptides : The tert-butyloxycarbonyl group, a component of Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate, is widely used for the quantitative analysis of N-blocked amino acids and peptides. This process involves cleaving the tert-butyloxycarbonyl group and back titration, which is crucial in biochemical research (S. Ehrlich-Rogozinski, 1974).

Applications in Organic Synthesis

  • Synthesis of Heterocyclic Compounds : Compounds with tert-butyloxycarbonyl groups, similar to the sodium salt , are instrumental in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery. These compounds serve as intermediates in creating diverse chemical entities with potential therapeutic applications (M. Adamczyk & R. E. Reddy, 2000).

  • Catalyst in Acetylation Reactions : Sodium salts with tert-butyloxycarbonyl and imidazole groups have been used in the synthesis of amino-functionalized imidazolium ionic liquids. These compounds act as efficient catalysts for acetylation processes, which are fundamental in organic synthesis (Snehkrishn A. Chaubey & Roli Mishra, 2020).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

sodium;2-(3-methylimidazol-4-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4.Na/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-7-14(8)4;/h6-7,9H,1-5H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJNREJVZPIAMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CN=CN1C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate

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